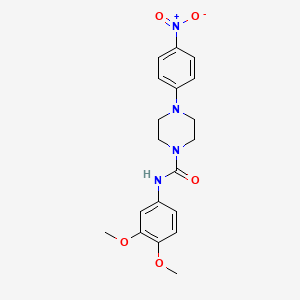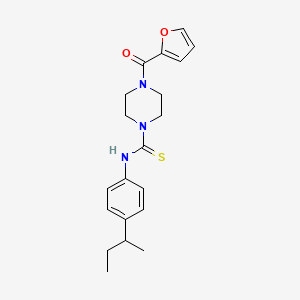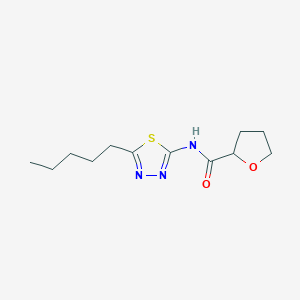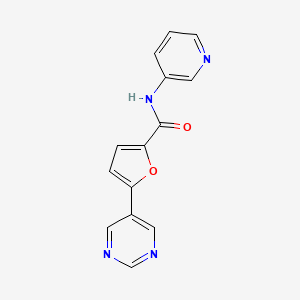![molecular formula C18H17N5O5 B4129257 N-1,3-benzodioxol-5-yl-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B4129257.png)
N-1,3-benzodioxol-5-yl-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea is a chemical compound that has been widely used in scientific research. This compound is also known as BPU-1, and it is a potent inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in the regulation of many cellular processes, including cell growth, proliferation, and survival.
Wirkmechanismus
BPU-1 is a potent inhibitor of CK2, which is a serine/threonine kinase that is involved in the regulation of many cellular processes. CK2 phosphorylates many proteins involved in cell growth, proliferation, and survival, and its inhibition by BPU-1 leads to the inhibition of these processes. BPU-1 binds to the ATP-binding site of CK2, preventing the binding of ATP and the subsequent phosphorylation of its substrates.
Biochemical and Physiological Effects
BPU-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, BPU-1 has been shown to induce apoptosis in cancer cells, suggesting that it may be a potential treatment for cancer. BPU-1 has also been shown to inhibit the growth of bacteria and fungi, suggesting that it may have antimicrobial properties.
Vorteile Und Einschränkungen Für Laborexperimente
BPU-1 has several advantages for lab experiments. It is a potent inhibitor of CK2, and its inhibition of CK2 has been well-characterized. BPU-1 is also highly specific for CK2, and it does not inhibit other kinases. However, BPU-1 has some limitations for lab experiments. It is a relatively large compound, which may limit its ability to penetrate cell membranes. In addition, BPU-1 has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on BPU-1. One potential direction is to investigate the use of BPU-1 as a potential therapeutic agent for cancer. BPU-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its effectiveness as a cancer treatment. Another potential direction is to investigate the use of BPU-1 as an antimicrobial agent. BPU-1 has been shown to inhibit the growth of bacteria and fungi, and further studies are needed to determine its potential as an antimicrobial agent. Finally, further studies are needed to investigate the mechanism of action of BPU-1 and its effects on cellular processes.
Wissenschaftliche Forschungsanwendungen
BPU-1 has been used in various scientific research studies to investigate the role of CK2 in cellular processes. CK2 is known to be involved in the regulation of many cellular processes, including cell growth, proliferation, and survival. Therefore, the inhibition of CK2 by BPU-1 has been used to study the role of CK2 in these processes. BPU-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that CK2 may be a potential target for cancer therapy.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O5/c24-18(19-11-1-4-14-15(9-11)27-10-26-14)20-12-2-3-13(17-16(12)21-28-22-17)23-5-7-25-8-6-23/h1-4,9H,5-8,10H2,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONYUMKEFRUKRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B4129174.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B4129180.png)

![N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4129212.png)
![4-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4129217.png)
![methyl 2-chloro-5-{[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4129223.png)
![N-1-adamantyl-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4129230.png)

![methyl 2-[({[2-(methoxycarbonyl)-3-thienyl]amino}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4129243.png)



![2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4129282.png)
![methyl 3-[6-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B4129284.png)